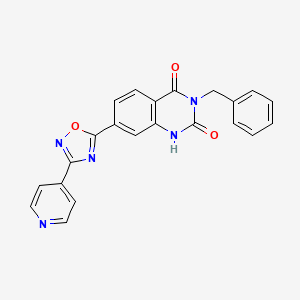![molecular formula C16H22N4O2 B2772850 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide CAS No. 1356656-28-4](/img/structure/B2772850.png)
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a cyano group, and a carbamoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylphenyl group: This step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Formation of the carbamoylamino group: This step involves the reaction of an amine with an isocyanate to form the carbamoylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)butanamide
- N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)pentanamide
Uniqueness
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-2-(carbamoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-10(19-15(18)22)14(21)20-13(9-17)11-5-7-12(8-6-11)16(2,3)4/h5-8,10,13H,1-4H3,(H,20,21)(H3,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCNBDLZCZCDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2772770.png)


![4-{[(5-cyclopropyl-1,2-oxazol-3-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2772779.png)
![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)



![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2772785.png)
![2-METHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2772786.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzamide](/img/structure/B2772789.png)
